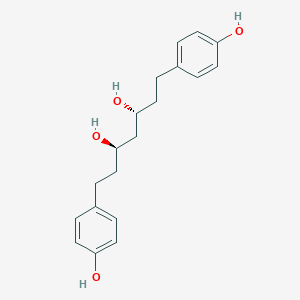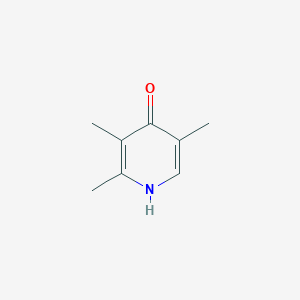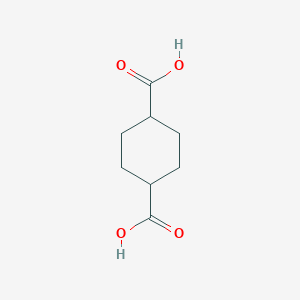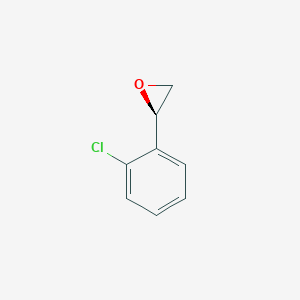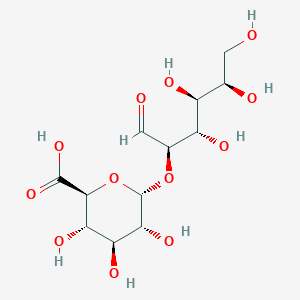
O-Gluur-gal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Gluur-gal is a natural compound that has been found to possess various biological activities. It is a type of flavonoid that is commonly found in plants such as fruits, vegetables, and herbs. The compound has recently gained attention due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of O-Gluur-gal is not fully understood. However, it is believed that the compound exerts its biological activities by modulating various signaling pathways in the body. For example, O-Gluur-gal has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. The compound has also been found to activate the Nrf2 pathway, which is responsible for the antioxidant response in the body.
Biochemische Und Physiologische Effekte
O-Gluur-gal has been found to have various biochemical and physiological effects. The compound has been shown to reduce oxidative stress, inflammation, and cell proliferation. It has also been found to improve cognitive function and memory in animal models. Additionally, O-Gluur-gal has been found to have a protective effect on the cardiovascular system by reducing blood pressure and improving lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using O-Gluur-gal in lab experiments is its low toxicity profile. The compound has been found to be safe for use in animal models at doses up to 1000 mg/kg. However, one of the limitations of using O-Gluur-gal in lab experiments is its low bioavailability. The compound has a low absorption rate in the body, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of O-Gluur-gal. One area of research is the development of new drug therapies based on the compound's biological activities. Another area of research is the investigation of the compound's potential applications in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to determine the optimal dose and delivery method of O-Gluur-gal for maximum effectiveness in vivo.
Conclusion:
In conclusion, O-Gluur-gal is a natural compound that has gained attention for its potential applications in scientific research. The compound has been found to possess various biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. While there are some limitations to the use of O-Gluur-gal in lab experiments, the compound's low toxicity profile makes it a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand the mechanism of action and potential applications of O-Gluur-gal.
Synthesemethoden
O-Gluur-gal can be synthesized from various plant sources such as grapes, apples, and onions. The synthesis method involves the extraction of the compound from the plant source using solvents such as ethanol or methanol. The extract is then purified using techniques such as column chromatography or HPLC. The final product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
O-Gluur-gal has been extensively studied for its potential applications in scientific research. The compound has been found to possess various biological activities such as antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. These activities make O-Gluur-gal a promising candidate for the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
129568-53-2 |
|---|---|
Produktname |
O-Gluur-gal |
Molekularformel |
C12H20O12 |
Molekulargewicht |
356.28 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O12/c13-1-3(15)5(16)6(17)4(2-14)23-12-9(20)7(18)8(19)10(24-12)11(21)22/h2-10,12-13,15-20H,1H2,(H,21,22)/t3-,4+,5+,6-,7+,8+,9-,10+,12+/m1/s1 |
InChI-Schlüssel |
SYZNAVOGLCTGII-OZURMKAVSA-N |
Isomerische SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O)O)O)O |
SMILES |
C(C(C(C(C(C=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O)O |
Synonyme |
O-alpha-glucopyranosyluronate-(1-2)-galactose O-GluUr-Gal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



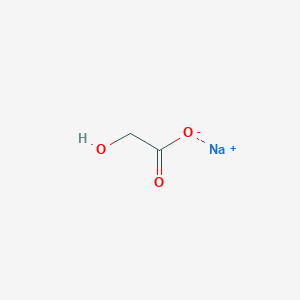

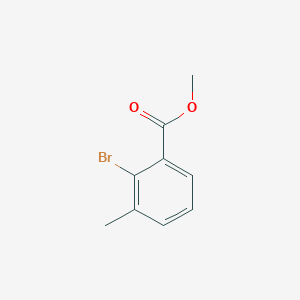
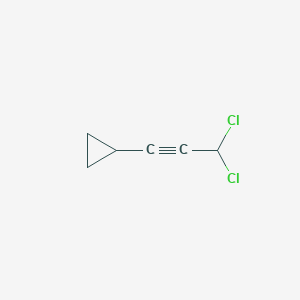
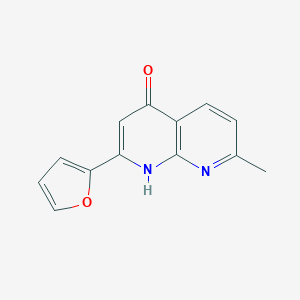
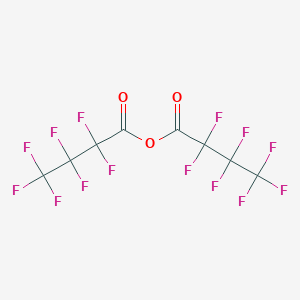
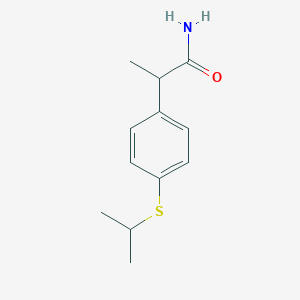
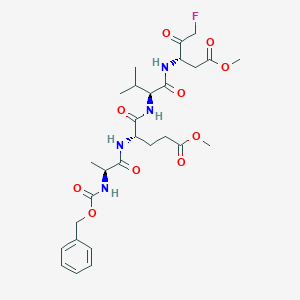
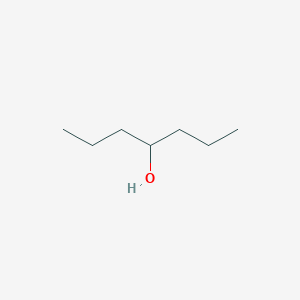
![1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B146998.png)
